molecular formula C21H29N5O2 B6105338 1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane

1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane

Katalognummer B6105338
Molekulargewicht: 383.5 g/mol
InChI-Schlüssel: RQHRVXYYMWGIOW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane, also known as MTEP, is a selective and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied due to its potential therapeutic applications in various neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction.

Wirkmechanismus

1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane acts as a competitive antagonist of mGluR5, inhibiting its activation by glutamate. This leads to a reduction in the downstream signaling pathways that are involved in various neurological processes, including synaptic plasticity, learning, and memory. By blocking the activity of mGluR5, this compound can modulate the release of neurotransmitters and reduce the excitability of neurons.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the reduction of oxidative stress, and the regulation of inflammatory responses. This compound can also reduce the release of dopamine in the nucleus accumbens, a key brain region involved in reward processing and addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane in lab experiments is its selectivity for mGluR5, which allows for specific modulation of this receptor subtype. Additionally, this compound has a high potency and can be administered in low doses. However, one limitation of using this compound is that it can have off-target effects on other glutamate receptors, which can complicate the interpretation of results.

Zukünftige Richtungen

There are several potential future directions for research on 1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane. One area of interest is the development of more selective and potent mGluR5 antagonists that can be used in clinical settings. Additionally, further studies are needed to elucidate the role of mGluR5 in various neurological disorders and to determine the optimal dosing and administration strategies for this compound. Finally, research on the potential off-target effects of this compound and other mGluR5 antagonists is needed to fully understand their mechanisms of action.

Synthesemethoden

The synthesis of 1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane involves the reaction of 4-phenylazepan-1-amine with 2-(4-morpholinyl)ethyl isocyanate, followed by the addition of 1H-1,2,3-triazole-4-carboxylic acid and triethylamine. The final product is obtained after purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

1-({1-[2-(4-morpholinyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)-4-phenylazepane has been widely used in scientific research to study the role of mGluR5 in various neurological disorders. Studies have shown that this compound can improve cognitive function in animal models of Fragile X syndrome, a genetic disorder that causes intellectual disability and behavioral problems. This compound has also been shown to reduce the motor symptoms of Parkinson's disease in animal models. Additionally, this compound has been studied for its potential use in the treatment of drug addiction, as mGluR5 has been implicated in drug-seeking behavior.

Eigenschaften

IUPAC Name

[1-(2-morpholin-4-ylethyl)triazol-4-yl]-(4-phenylazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N5O2/c27-21(20-17-26(23-22-20)12-11-24-13-15-28-16-14-24)25-9-4-7-19(8-10-25)18-5-2-1-3-6-18/h1-3,5-6,17,19H,4,7-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHRVXYYMWGIOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCN(C1)C(=O)C2=CN(N=N2)CCN3CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.